



# Application Notes and Protocols for GSK2879552

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Angeloylisogomisin O |           |
| Cat. No.:            | B1150683             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, GSK2879552 alters gene expression, leading to anti-proliferative and pro-differentiation effects in various cancer models, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][4]

### **Commercial Suppliers of GSK2879552**

A variety of commercial suppliers offer GSK2879552 for research purposes. The following table summarizes some of the key suppliers and their product details.



| Supplier          | Catalog Number                                 | Purity | Formulation                   |
|-------------------|------------------------------------------------|--------|-------------------------------|
| MedchemExpress    | HY-18632                                       | >98%   | Solid                         |
| Selleck Chemicals | S7793                                          | >98%   | Solid                         |
| Cayman Chemical   | 19864                                          | ≥98%   | Solid                         |
| Tocris Bioscience | 5957                                           | >98%   | Solid                         |
| RayBiotech        | 2-Propen-1-amine, N-<br>(2-phenylcyclopropyl)- | 98.7%  | Solid                         |
| Fisher Scientific | 50-226-1506                                    | >98%   | Solid (as<br>dihydrochloride) |

# **Mechanism of Action and Signaling Pathway**

GSK2879552 functions as an irreversible inhibitor of LSD1.[1] LSD1 is a critical enzyme in the regulation of gene expression. It primarily removes methyl groups from mono- and dimethylated H3K4, a histone mark associated with active gene transcription. By inhibiting LSD1, GSK2879552 leads to an accumulation of H3K4me2 at the promoter and enhancer regions of target genes, resulting in the derepression of tumor suppressor genes and genes involved in cellular differentiation.[1][3][5] This ultimately leads to cell cycle arrest, differentiation, and inhibition of tumor growth.[4]





Click to download full resolution via product page

Caption: Mechanism of action of GSK2879552.

## **Quantitative Data**

The following table summarizes the reported in vitro and in vivo activity of GSK2879552 from various studies.



| Parameter               | Value                    | Cell Line/Model                                  | Reference |
|-------------------------|--------------------------|--------------------------------------------------|-----------|
| IC50                    | 24 nM                    | LSD1 enzymatic<br>assay                          | [6]       |
| EC50                    | 137 ± 30 nM<br>(average) | 20 AML cell lines<br>(proliferation assay)       | [4]       |
| EC50                    | 2-240 nM                 | AML cell lines (anti-<br>proliferative effects)  | [7]       |
| EC50                    | 1.9 ± 0.9 nM             | MOLM-13 cells (BrdU incorporation assay)         | [4]       |
| Tumor Growth Inhibition | 57%                      | NCI-H526 SCLC<br>xenograft (1.5 mg/kg,<br>p.o.)  | [8]       |
| Tumor Growth Inhibition | 83%                      | NCI-H1417 SCLC<br>xenograft (1.5 mg/kg,<br>p.o.) | [8]       |

# Experimental Protocols Cell Proliferation Assay (CellTiter-Glo®)

This protocol is designed to assess the effect of GSK2879552 on the proliferation of cancer cell lines.

#### Materials:

- GSK2879552
- Cancer cell line of interest (e.g., MOLM-13, NCI-H526)
- Complete cell culture medium
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)



Luminometer

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Compound Treatment: Prepare a 2X serial dilution of GSK2879552 in complete medium.
   Remove 50 μL of medium from each well and add 50 μL of the diluted compound. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 6-10 days at 37°C, 5% CO<sub>2</sub>.[4]
- Assay:
  - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Read the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for a cell proliferation assay.

# **Myeloid Differentiation Assay (Flow Cytometry)**

## Methodological & Application





This protocol measures the induction of myeloid differentiation in AML cells following treatment with GSK2879552, often in combination with All-Trans Retinoic Acid (ATRA).

#### Materials:

- GSK2879552
- ATRA (optional)
- AML cell line (e.g., MOLM-13, OCI-AML3)
- Complete cell culture medium
- FITC- or PE-conjugated anti-CD11b antibody
- Flow cytometry buffer (PBS + 2% FBS)
- · Flow cytometer

#### Procedure:

- Cell Treatment: Seed AML cells at a density of 0.2 x 10<sup>6</sup> cells/mL. Treat with GSK2879552 (e.g., 1000 nM) and/or ATRA (e.g., 100 nM) for 48 hours.[4]
- · Cell Staining:
  - Harvest and wash the cells with cold PBS.
  - Resuspend the cells in 100 μL of flow cytometry buffer.
  - Add the anti-CD11b antibody and incubate on ice for 30 minutes in the dark.
  - Wash the cells twice with flow cytometry buffer.
- Flow Cytometry: Resuspend the cells in 500  $\mu L$  of flow cytometry buffer and acquire data on a flow cytometer.
- Data Analysis: Analyze the percentage of CD11b-positive cells to assess the level of myeloid differentiation.[4]



## **Apoptosis Assay (Caspase-Glo® 3/7)**

This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.

#### Materials:

- GSK2879552
- AML cell lines
- 96-well clear bottom, white-walled plates
- Caspase-Glo® 3/7 Assay kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.
- Incubation: Incubate the plate for up to 6 days.[4]
- Assay:
  - Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
  - Add 100 μL of Caspase-Glo® 3/7 reagent to each well.
  - Mix gently and incubate at room temperature for 1-2 hours.
- Measurement: Read the luminescence. The signal is proportional to the amount of active caspase 3/7.
- Data Analysis: Present the data as a fold-change in caspase activity over the vehicle control.
   Notably, for many AML cell lines, GSK2879552 alone does not significantly induce apoptosis.
   [4]



Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of LSD1 inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK2879552]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150683#commercial-suppliers-of-compound-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com